4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 54900-09-3
VCID: VC18734993
InChI: InChI=1S/C18H16N2O8/c21-17(13-3-7-15(8-4-13)19(23)24)27-11-1-2-12-28-18(22)14-5-9-16(10-6-14)20(25)26/h3-10H,1-2,11-12H2
SMILES:
Molecular Formula: C18H16N2O8
Molecular Weight: 388.3 g/mol

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate

CAS No.: 54900-09-3

Cat. No.: VC18734993

Molecular Formula: C18H16N2O8

Molecular Weight: 388.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate - 54900-09-3

Specification

CAS No. 54900-09-3
Molecular Formula C18H16N2O8
Molecular Weight 388.3 g/mol
IUPAC Name 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate
Standard InChI InChI=1S/C18H16N2O8/c21-17(13-3-7-15(8-4-13)19(23)24)27-11-1-2-12-28-18(22)14-5-9-16(10-6-14)20(25)26/h3-10H,1-2,11-12H2
Standard InChI Key ICIXGKLFLPIZAO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate (CAS 54900-09-3) belongs to the nitrobenzoate ester family, featuring a central oxybutyl spacer (-O-(CH₂)₄-O-) connecting two 4-nitrobenzoyl moieties. The molecular formula is C₁₈H₁₆N₂O₈, with a molecular weight of 388.33 g/mol. The compound’s structure is defined by:

  • Two aromatic rings substituted with nitro groups at the para positions.

  • Ester linkages at both ends of the oxybutyl chain, enabling flexibility and influencing solubility.

The IUPAC name, 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate, reflects its bifunctional ester configuration. Spectroscopic characterization via NMR and IR would reveal peaks consistent with ester carbonyls (~1720 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Synthesis and Catalytic Advancements

Esterification Strategies

The synthesis of nitrobenzoate esters typically involves acid-catalyzed esterification. For 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate, plausible routes include:

  • Direct esterification of 4-nitrobenzoic acid with 1,4-butanediol under acidic conditions.

  • Acylation of 1,4-butanediol with 4-nitrobenzoyl chloride.

Recent innovations in esterification, such as ultrasonic and microwave-assisted methods, have demonstrated efficacy in related systems. For example, ethyl 4-nitrobenzoate synthesis achieved 67% yield using ultradispersed zeolite catalysts (H-HEU-M, H-MOR) under microwave irradiation . These methods reduce reaction times from hours to minutes and enhance selectivity by minimizing side reactions like hydrolysis.

Table 1: Comparative Esterification Conditions

ParameterConventional MethodUltrasound/Microwave Method
CatalystH₂SO₄H-MOR zeolite (290–480 nm)
Temperature (°C)80–10080
Time (h)6–122
Yield (%)40–5060–70

Data adapted from studies on ethyl 4-nitrobenzoate synthesis .

Catalyst Design and Efficiency

Natural zeolites modified to hydrogen forms (e.g., H-CL, H-PHI) exhibit high surface areas and acidity, critical for activating carboxylic acids. Ultrasonic treatment reduces zeolite particle size to 290–480 nm, increasing active sites and improving mass transfer . This approach could be adapted for synthesizing the target compound by substituting ethanol with 1,4-butanediol.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Predicted to exceed 150°C due to rigid aromatic cores.

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water.

  • Stability: Susceptible to hydrolysis under strong acidic or basic conditions, releasing 4-nitrobenzoic acid.

Spectroscopic Data

  • ¹H NMR: Signals at δ 8.2–8.4 ppm (aromatic protons), δ 4.3–4.5 ppm (ester-linked CH₂), and δ 1.6–1.8 ppm (central CH₂ groups).

  • IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂).

Reactivity and Functional Transformations

Hydrolysis and Reduction

  • Acidic Hydrolysis: Cleaves ester bonds to yield 4-nitrobenzoic acid and 1,4-butanediol.

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, producing 4-(4-aminobenzoyl)oxybutyl 4-aminobenzoate, a potential precursor for polyamides or pharmaceuticals.

Nucleophilic Substitution

The electron-deficient aromatic rings undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions, enabling derivatization for material science applications.

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